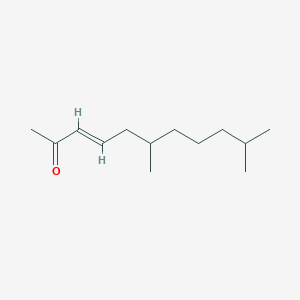
C.I. Direct blue 151, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Blue 151, disodium salt, is an organic synthetic dye known for its vibrant blue color. It is commonly used in the textile industry for dyeing cellulose fibers such as cotton, linen, and rayon. The compound has the molecular formula C34H25N5Na2O10S2 and a molecular weight of 773.699 g/mol . It is also known by its systematic name, 1-Naphthalenesulfonic acid, 3-[(E)-2-[4’-[(E)-2-(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]diazenyl]-4-hydroxy-, sodium salt (1:2) .
Méthodes De Préparation
The synthesis of C.I. Direct Blue 151, disodium salt, involves several steps:
Double Nitriding of 3,3’-Dimethoxylbenzidine: This step involves the nitration of 3,3’-dimethoxylbenzidine to form a diazonium salt.
Coupling with 4-Hydroxynaphthalene-1-sulfonic Acid: The diazonium salt is then coupled with 4-hydroxynaphthalene-1-sulfonic acid under controlled conditions.
Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic Acid: The intermediate product is further coupled with 7-amino-4-hydroxynaphthalene-2-sulfonic acid to form the final dye.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pH, and reaction times to ensure high yield and purity of the dye .
Analyse Des Réactions Chimiques
C.I. Direct Blue 151, disodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds and formation of smaller aromatic compounds.
Reduction: Reduction of the azo bonds can occur in the presence of reducing agents such as sodium dithionite, resulting in the formation of amines.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
C.I. Direct Blue 151, disodium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions and compounds.
Biology: The dye is used in histological staining to visualize cellular structures and tissues.
Industry: Apart from textile dyeing, it is used in the paper and leather industries for coloring purposes
Mécanisme D'action
The mechanism of action of C.I. Direct Blue 151, disodium salt, involves its ability to form strong interactions with cellulose fibers and other substrates. The dye molecules bind to the fibers through hydrogen bonding and van der Waals forces, resulting in a stable and vibrant coloration. The molecular targets include hydroxyl groups on the cellulose fibers, and the pathways involved include the formation of dye-fiber complexes .
Comparaison Avec Des Composés Similaires
C.I. Direct Blue 151, disodium salt, can be compared with other similar compounds such as:
C.I. Direct Blue 168: Similar in structure but with different substituents, leading to variations in color and dyeing properties.
C.I. Direct Blue 86: Another direct blue dye with different molecular weight and solubility characteristics.
C.I. Direct Blue 199: Known for its excellent lightfastness and washfastness properties
C.I. Direct Blue 151, disodium salt, is unique due to its specific molecular structure, which imparts distinct color properties and dyeing performance, making it highly suitable for various industrial applications .
Propriétés
Numéro CAS |
6449-35-0 |
|---|---|
Formule moléculaire |
C34H25N5Na2O10S2 |
Poids moléculaire |
773.7 g/mol |
Nom IUPAC |
disodium;7-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H27N5O10S2.2Na/c1-48-28-14-18(7-11-25(28)36-38-27-17-30(50(42,43)44)23-5-3-4-6-24(23)33(27)40)19-8-12-26(29(15-19)49-2)37-39-32-31(51(45,46)47)16-20-13-21(35)9-10-22(20)34(32)41;;/h3-17,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
Clé InChI |
PHBXSOKXCTZJBO-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B13384298.png)

![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)



![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)
![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)

